molecular formula C17H31N3O2S B11678170 2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol

2-{[2-(Diethylamino)ethyl]sulfanyl}-5-heptylpyrimidine-4,6-diol

Cat. No.: B11678170
M. Wt: 341.5 g/mol
InChI Key: LXXBYKVHXTWHGY-UHFFFAOYSA-N
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Description

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is an organic compound with a complex structure that includes a diethylaminoethyl group, a heptyl chain, and a hydroxy-dihydropyrimidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps. One common method starts with the preparation of the diethylaminoethyl sulfanyl intermediate, which is then reacted with a heptyl-substituted pyrimidinone derivative under controlled conditions. The reaction conditions often include the use of solvents like ethanol or ether and may require the presence of catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols or amines .

Scientific Research Applications

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The diethylaminoethyl group can interact with biological receptors, while the sulfanyl and hydroxy groups can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[2-(DIETHYLAMINO)ETHYL]SULFANYL}-5-HEPTYL-6-HYDROXY-3,4-DIHYDROPYRIMIDIN-4-ONE is unique due to its specific combination of functional groups and its potential for diverse applications in various fields. Its structure allows for multiple chemical modifications, making it a versatile compound for research and industrial use .

Properties

Molecular Formula

C17H31N3O2S

Molecular Weight

341.5 g/mol

IUPAC Name

2-[2-(diethylamino)ethylsulfanyl]-5-heptyl-4-hydroxy-1H-pyrimidin-6-one

InChI

InChI=1S/C17H31N3O2S/c1-4-7-8-9-10-11-14-15(21)18-17(19-16(14)22)23-13-12-20(5-2)6-3/h4-13H2,1-3H3,(H2,18,19,21,22)

InChI Key

LXXBYKVHXTWHGY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=C(N=C(NC1=O)SCCN(CC)CC)O

Origin of Product

United States

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